

Albuvirtide and its Interaction with Serum Albumin: A Technical Guide

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Compound of Interest

Compound Name: *Albuvirtide*

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Abstract

Albuvirtide is a long-acting synthetic peptide inhibitor of human immunodeficiency virus type 1 (HIV-1) fusion. Its novel mechanism of action, targeting the viral envelope glycoprotein gp41, combined with a unique drug delivery strategy involving irreversible conjugation to serum albumin, has positioned it as a significant advancement in antiretroviral therapy. This technical guide provides an in-depth overview of **Albuvirtide**, with a particular focus on its interaction with serum albumin. It includes a summary of quantitative data, detailed experimental protocols for key preclinical and clinical assessments, and visualizations of critical pathways and workflows to support further research and development in the field.

Introduction

The management of HIV-1 infection has been revolutionized by antiretroviral therapy (ART). However, challenges such as pill burden, adherence, and the emergence of drug-resistant strains necessitate the development of novel therapeutic agents with improved pharmacokinetic profiles. **Albuvirtide** (ABT) is a second-generation HIV-1 fusion inhibitor that addresses some of these challenges.^{[1][2]} It is a 36-amino acid synthetic peptide derived from the C-terminal heptad repeat (CHR) of HIV-1 gp41.^[1] A key innovation in the design of **Albuvirtide** is the incorporation of a 3-maleimimidopropionic acid (MPA) group, which allows for rapid and irreversible covalent conjugation to the free thiol group of cysteine-34 on serum

albumin.[1][3] This conjugation significantly extends the plasma half-life of the drug, allowing for once-weekly intravenous administration.[1][4]

Mechanism of Action

Albuvirtide's primary antiviral activity lies in its ability to inhibit the fusion of the HIV-1 viral envelope with the host cell membrane.[1][5] This process is mediated by the viral glycoprotein gp41.

HIV-1 Fusion Process

The entry of HIV-1 into a host cell is a multi-step process:

- **Binding:** The viral surface glycoprotein gp120 binds to the CD4 receptor on the surface of a target T-cell.
- **Co-receptor Binding:** This initial binding event triggers a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4.
- **gp41 Activation:** Co-receptor binding induces a dramatic conformational change in the transmembrane glycoprotein gp41. The N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) domains of gp41 are exposed.
- **Six-Helix Bundle Formation:** HR1 and HR2 domains associate to form a thermostable six-helix bundle (6-HB). This structure brings the viral and cellular membranes into close proximity, facilitating membrane fusion and the release of the viral capsid into the host cell cytoplasm.

Inhibition by Albuvirtide

Albuvirtide is designed to mimic the HR2 domain of gp41. It competitively binds to the HR1 domain, preventing the formation of the critical 6-HB.[1][2] By blocking this final step in the fusion cascade, **Albuvirtide** effectively prevents the virus from entering and infecting host cells. [1][5]

Interaction with Serum Albumin

The long-acting nature of **Albuvirtide** is a direct result of its covalent conjugation with endogenous serum albumin.

Chemical Conjugation

Albuvirtide is modified with a 3-maleimidopropionic acid (MPA) group.[1] The maleimide moiety of MPA reacts with the free thiol group of the cysteine-34 residue of serum albumin, forming a stable, irreversible thioether bond.[3] This conjugation occurs rapidly in vivo following intravenous administration.[2]

Pharmacokinetic Implications

Serum albumin is the most abundant protein in human plasma and has a long half-life of approximately 19 days.[6] By attaching to this long-lived protein, **Albuvirtide**'s pharmacokinetic profile is dramatically altered:

- **Extended Half-Life:** The plasma half-life of **Albuvirtide** is extended to approximately 10 to 13 days in humans, a significant increase compared to the first-generation fusion inhibitor enfuvirtide, which has a half-life of about 3.8 hours and requires twice-daily injections.[1][7]
- **Reduced Clearance:** The large size of the **Albuvirtide**-albumin conjugate prevents its rapid clearance by the kidneys.
- **Sustained Therapeutic Concentrations:** The long half-life allows for sustained therapeutic concentrations of the drug with once-weekly dosing, improving patient convenience and potentially adherence.[8]

Quantitative Data

Antiviral Activity

Albuvirtide has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes, including those resistant to other classes of antiretroviral drugs.[2][4]

HIV-1 Isolate/Subtype	IC50 (nM)	Reference
Subtype A (mean)	6.3	[2]
Subtype B (mean)	27.41	[2]
Subtype C (mean)	2.92	[2]
CRF07_BC (mean)	6.9	[4]
CRF01_AE (mean)	5.2	[4]
B' (mean)	9.5	[4]
T20-Resistant Strains	Sensitive	[4]

Table 1: In Vitro Antiviral Activity of **Albuvirtide** against various HIV-1 strains.

Pharmacokinetic Parameters

The pharmacokinetic profile of **Albuvirtide** has been characterized in preclinical animal models and in human clinical trials.

Parameter	Rats	Monkeys	Humans (HIV-infected)	Reference
Half-life ($t_{1/2}$)	25.8 h	102.4 h	10-13 days	[1][2]
C _{max} (320 mg, steady state)	N/A	N/A	57.0 ± 7.9 mg/L	[4]
AUC _{0-∞} (320 mg, single dose)	N/A	N/A	3012.6 ± 373.0 mg•h/L	[4]
AUC _{0-∞} (320 mg, steady state)	N/A	N/A	4946.3 ± 407.1 mg•h/L	[4]
C _{trough} (320 mg, steady state)	N/A	N/A	6.9 mg/L	[4]
Protein Binding	>96%	>96%	>96%	[9]

Table 2: Comparative Pharmacokinetic Parameters of **Albuvirtide**.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **Albuvirtide**.

Biophysical Characterization of gp41 Interaction

- Objective: To determine the secondary structure of **Albuvirtide** and its interaction with the HR1 domain of gp41.
- Methodology:
 - Peptides (**Albuvirtide**, N36 representing HR1, and C34 as a control) are synthesized and purified.
 - CD spectra are recorded on a Jasco J-815 spectropolarimeter.
 - Measurements are taken at 25°C in phosphate-buffered saline (PBS) at pH 7.4.
 - Spectra are recorded from 190 to 260 nm with a bandwidth of 1.0 nm and a scanning speed of 50 nm/min.
 - For interaction studies, **Albuvirtide** and N36 are mixed in equimolar concentrations.
 - The resulting spectra are analyzed for changes in molar ellipticity, indicative of conformational changes, particularly the formation of α -helical structures.[\[2\]](#)
- Objective: To determine the binding affinity and thermodynamic parameters of the interaction between **Albuvirtide** and the HR1 domain of gp41.
- Methodology:
 - Experiments are performed using a MicroCal VP-ITC calorimeter.
 - N36 peptide solution (10-20 μ M) is placed in the sample cell.
 - **Albuvirtide** solution (100-200 μ M) is loaded into the injection syringe.

- Both solutions are prepared in the same buffer (e.g., PBS, pH 7.4) and degassed prior to the experiment.
- A series of injections (e.g., 25 injections of 5 μ L) of the **Albuvirtide** solution into the N36 solution are performed at a constant temperature (e.g., 25°C).
- The heat change associated with each injection is measured.
- The resulting data are fitted to a one-site binding model to determine the association constant (K_a), dissociation constant (K_d), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[\[10\]](#)

In Vitro Antiviral Activity Assays

- Objective: To determine the concentration of **Albuvirtide** required to inhibit 50% of viral entry (IC_{50}).
- Methodology:
 - Pseudovirus Production: HEK293T cells are co-transfected with an Env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene and a plasmid expressing a specific HIV-1 envelope glycoprotein.
 - Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates.
 - Inhibition Assay:
 - Serial dilutions of **Albuvirtide** are prepared.
 - Pseudovirus is incubated with the different concentrations of **Albuvirtide** for 1 hour at 37°C.
 - The virus-drug mixture is then added to the TZM-bl cells.
 - Readout: After 48 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

- Data Analysis: The percentage of inhibition is calculated relative to control wells without the drug, and the IC50 value is determined by non-linear regression analysis.[11]

In Vitro Resistance Selection

- Objective: To assess the genetic barrier to resistance for **Albuvirtide**.
- Methodology:
 - HIV-1 is cultured in the presence of sub-optimal concentrations of **Albuvirtide**.
 - The virus is passaged sequentially in fresh cells with gradually increasing concentrations of the drug.
 - Viral replication is monitored by measuring p24 antigen levels in the culture supernatant.
 - When viral breakthrough is observed at a higher drug concentration, the viral RNA is extracted, and the env gene is sequenced to identify mutations that confer resistance.
 - The identified mutations are then introduced into a wild-type virus backbone by site-directed mutagenesis to confirm their role in resistance.[12]

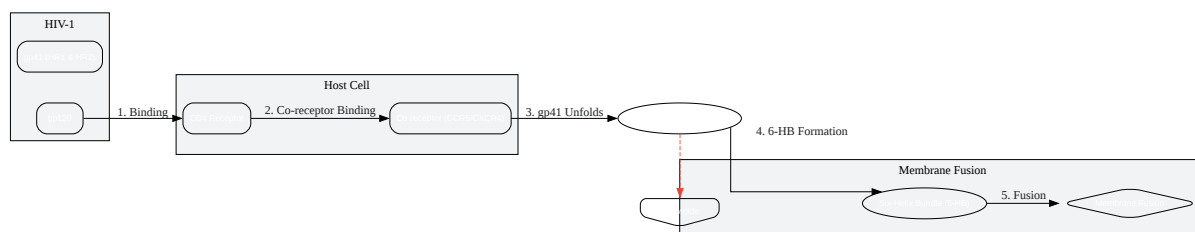
Pharmacokinetic Studies in Animal Models

- Objective: To determine the pharmacokinetic profile of **Albuvirtide** in preclinical species.
- Methodology:
 - Animal Dosing: Sprague-Dawley rats and rhesus monkeys are administered a single intravenous dose of **Albuvirtide**.
 - Blood Sampling: Blood samples are collected at various time points post-dosing.
 - Plasma Concentration Analysis: Plasma concentrations of **Albuvirtide** are determined using a validated enzyme-linked immunosorbent assay (ELISA).
 - Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as half-life

($t_{1/2}$), maximum concentration (C_{max}), and area under the curve (AUC).[3]

Visualizations

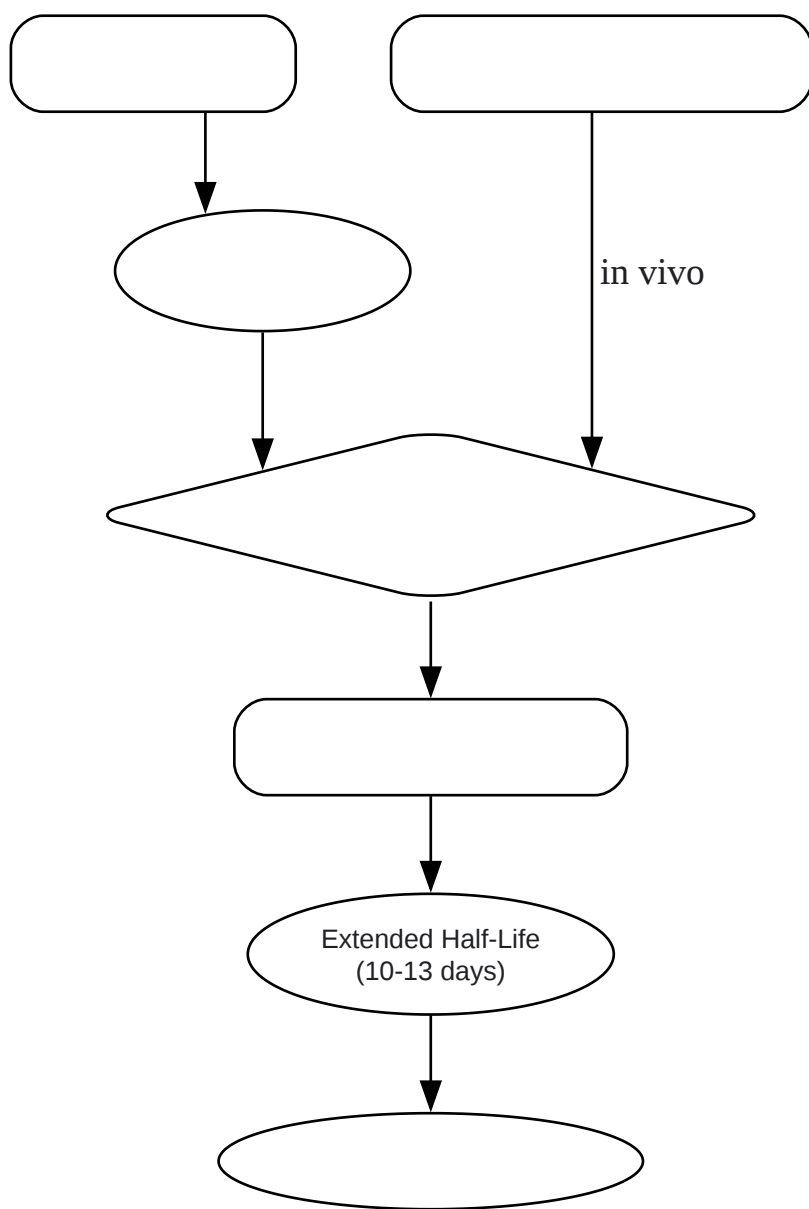
HIV-1 Fusion and Inhibition by Albuvirtide



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Caption: Mechanism of HIV-1 entry and inhibition by **Albuvirtide**.

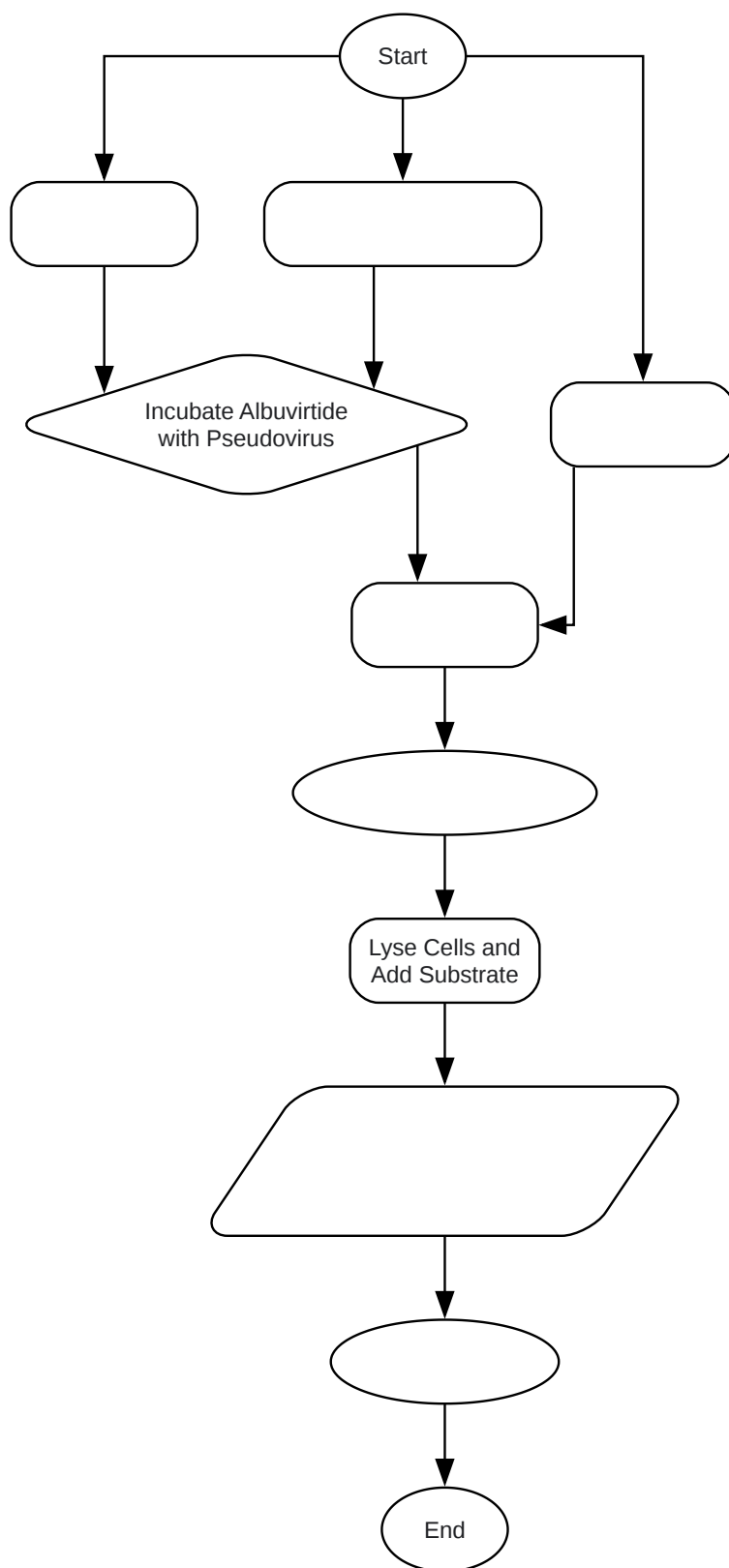
Albuvirtide-Serum Albumin Conjugation Workflow



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Caption: In vivo conjugation of **Albuvirtide** with serum albumin.

Experimental Workflow for IC50 Determination



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Caption: Workflow for determining the IC₅₀ of **Albuvirtide**.

Conclusion

Albuvirtide represents a significant therapeutic advance in the management of HIV-1 infection. Its potent and broad-spectrum antiviral activity, coupled with its innovative long-acting formulation achieved through irreversible conjugation to serum albumin, offers a valuable treatment option, particularly for treatment-experienced patients and those with challenges related to adherence to daily oral regimens. The detailed technical information provided in this guide serves as a comprehensive resource for researchers and drug development professionals, facilitating a deeper understanding of **Albuvirtide**'s mechanism of action and its interaction with serum albumin, and supporting the continued development of next-generation long-acting antiretrovirals.

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